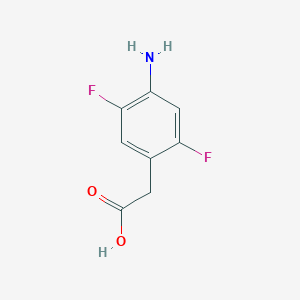

Benzeneacetic acid, 4-amino-2,5-difluoro-

Description

Contextualization within Fluorinated Aromatic Compounds

The strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. These modifications often lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets.

Benzeneacetic acid, 4-amino-2,5-difluoro- belongs to the class of fluorinated aromatic compounds, which are widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms on the benzene (B151609) ring of this particular molecule is expected to significantly alter its electronic properties and reactivity compared to its non-fluorinated counterparts.

Significance in Contemporary Organic and Medicinal Chemistry Research

While specific research exclusively focused on Benzeneacetic acid, 4-amino-2,5-difluoro- is not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of research. As a substituted phenylacetic acid, it can be considered a fluorinated analog of amino acids like phenylalanine, making it a candidate for incorporation into peptides to enhance their stability and biological activity. nih.gov

The amino group provides a reactive site for further chemical modifications, allowing for its integration into larger, more complex molecules. This makes it a valuable intermediate in multi-step synthetic pathways. For instance, related fluorinated aminobenzoic acids are instrumental in synthesizing compounds with improved pharmacological properties for applications in areas like oncology. nih.gov The development of novel therapeutics often relies on such specialized building blocks to create molecules with fine-tuned properties.

Historical Perspective on Related Fluoro-Amino-Phenylacetic Acid Derivatives

The development of fluorinated amino acids and their derivatives has a rich history rooted in the broader field of fluorine chemistry. The introduction of fluorine into amino acids has been a strategy employed by medicinal chemists for decades to create analogs with unique biological activities. These efforts have led to the discovery of potent enzyme inhibitors and therapeutic agents. nih.gov

The table below details some of the key chemical identifiers for Benzeneacetic acid, 4-amino-2,5-difluoro-.

| Property | Value |

| IUPAC Name | Benzeneacetic acid, 4-amino-2,5-difluoro- |

| CAS Registry Number | 1260893-58-0 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Canonical SMILES | C1=C(C(=CC(=C1F)N)F)CC(=O)O |

Further research and publication of studies involving Benzeneacetic acid, 4-amino-2,5-difluoro- will be crucial to fully elucidate its specific properties and potential applications, building upon the foundational knowledge established for related fluoro-amino-phenylacetic acid derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-2,5-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKTVQZVTMKLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Benzeneacetic Acid, 4 Amino 2,5 Difluoro

Retrosynthetic Analysis of the Benzeneacetic Acid, 4-amino-2,5-difluoro- Core Structure

A retrosynthetic analysis of Benzeneacetic acid, 4-amino-2,5-difluoro- suggests several potential synthetic disconnections. The primary disconnection targets the bond between the alpha-carbon of the acetic acid side chain and the benzene (B151609) ring. This leads to a 4-amino-2,5-difluorophenyl synthon and a two-carbon electrophile equivalent for the acetic acid moiety.

Further disconnection of the amino group through a C-N bond cleavage points towards a 2,5-difluorophenylacetic acid derivative with a nitro group at the 4-position. The nitro group is a versatile precursor to the amino group, typically introduced via electrophilic nitration and subsequently reduced. This leads to a simplified starting material, such as 1,4-difluorobenzene (B165170).

Alternative retrosynthetic strategies could involve the construction of the acetic acid side chain from a pre-functionalized benzene ring. For instance, a benzyl (B1604629) halide or a benzaldehyde (B42025) derivative could serve as a precursor. These approaches are summarized in the following table:

| Disconnection Strategy | Key Precursors | Relevant Synthetic Transformations |

| Acetic Acid Side Chain Formation | 4-amino-2,5-difluorobenzene synthon | Malonic ester synthesis, Hydrolysis of a benzyl cyanide |

| Amino Group Introduction | 2,5-difluoro-4-nitrophenylacetic acid | Catalytic hydrogenation, Metal-acid reduction |

| Side Chain Homologation | 4-amino-2,5-difluorobenzoic acid | Arndt-Eistert reaction |

Advanced Synthetic Routes to Benzeneacetic Acid, 4-amino-2,5-difluoro-

Building upon the retrosynthetic analysis, several advanced synthetic routes have been developed for the preparation of Benzeneacetic acid, 4-amino-2,5-difluoro-. A common and effective strategy involves a multi-step synthesis commencing from readily available aromatic precursors.

Multi-Step Synthesis from Precursor Aromatic Compounds

A frequently employed pathway begins with the nitration of 1,4-difluorobenzene to introduce the nitrogen functionality, followed by the elaboration of the acetic acid side chain and subsequent reduction of the nitro group.

The malonic ester synthesis is a classical and versatile method for the formation of substituted acetic acids. wikipedia.orguobabylon.edu.iqmasterorganicchemistry.com This approach involves the alkylation of a malonic ester with a suitable benzyl halide. In the context of synthesizing Benzeneacetic acid, 4-amino-2,5-difluoro-, a plausible route would start with 2,5-difluoro-4-nitrobenzyl halide.

The general steps of the malonic ester synthesis are outlined below:

Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a nucleophilic enolate.

Alkylation: The enolate reacts with the 2,5-difluoro-4-nitrobenzyl halide in an SN2 reaction to form a substituted malonic ester.

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to a dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the desired 2,5-difluoro-4-nitrophenylacetic acid. wikipedia.orgmasterorganicchemistry.com

| Step | Reactants | Reagents | Product |

| 1 | Diethyl malonate, 2,5-difluoro-4-nitrobenzyl halide | Sodium ethoxide | Diethyl (2,5-difluoro-4-nitrobenzyl)malonate |

| 2 | Diethyl (2,5-difluoro-4-nitrobenzyl)malonate | Acid/Base, Heat | 2,5-difluoro-4-nitrophenylacetic acid |

The reduction of the nitro group to an amine is a critical step in the synthesis of the target molecule. Various methodologies can be employed for this transformation, with the choice of reagent depending on the presence of other functional groups in the molecule. nih.gov

Commonly used methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. It is a clean and efficient method, often providing high yields.

Metal-Acid Reduction: A combination of a metal (e.g., tin, iron, or zinc) and a strong acid (e.g., hydrochloric acid) can effectively reduce the nitro group. This method is robust but may not be suitable for acid-sensitive substrates.

The selection of the reduction method is crucial to avoid unwanted side reactions and ensure the integrity of the difluoro-substituted aromatic ring and the acetic acid side chain.

While the target molecule contains a primary amino group, further functionalization is often a key step in the synthesis of more complex derivatives. Diazotization of the aromatic amine, followed by a Sandmeyer or similar reaction, allows for the introduction of a wide range of substituents. wikipedia.orgmasterorganicchemistry.comnih.gov

The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide using a copper(I) halide catalyst. wikipedia.org This reaction is a powerful tool for introducing halogens, cyano groups, and other functionalities onto the aromatic ring. Although not directly used to synthesize the title compound if starting from a pre-formed amino group, this chemistry is fundamental in the broader context of functionalizing related aromatic amines.

Besides the malonic ester synthesis, other methods can be employed to construct the acetic acid side chain.

From Benzyl Cyanide: An alternative route involves the preparation of 4-amino-2,5-difluorobenzyl cyanide. The cyano group can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This method is particularly useful when the corresponding benzyl halide is readily accessible.

Arndt-Eistert Homologation: This reaction sequence allows for the one-carbon homologation of a carboxylic acid. wikipedia.orgorganic-chemistry.orgnrochemistry.comscribd.comresearchgate.net Starting from 4-amino-2,5-difluorobenzoic acid, the Arndt-Eistert reaction would proceed via the formation of a diazoketone, which then undergoes a Wolff rearrangement to form a ketene (B1206846). Trapping of the ketene with water would yield the desired Benzeneacetic acid, 4-amino-2,5-difluoro-. This method is advantageous as it builds the side chain from a more oxidized precursor.

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal amide, which can then be hydrolyzed to the carboxylic acid. wikipedia.orgresearchgate.net For the synthesis of the target molecule, one could envision starting with 1-(4-amino-2,5-difluorophenyl)ethan-1-one. Treatment with sulfur and a secondary amine (e.g., morpholine) would yield a thioamide, which upon hydrolysis, would give the final product.

Regioselective Synthesis Approaches for Fluorinated Aryl Systems

The precise placement of fluorine atoms on an aromatic ring, known as regioselectivity, is a critical aspect of synthesizing complex molecules like Benzeneacetic acid, 4-amino-2,5-difluoro-. The development of new synthetic routes to create fluorinated chemical compounds is a significant area of current research. researchgate.net Various methods have been developed to achieve this control, often relying on transition-metal-catalyzed reactions or the use of specific fluorinating agents. researchgate.netorganic-chemistry.org

One prominent strategy involves the use of pre-functionalized aryl precursors, such as arylboronic acids or their derivatives. researchgate.netorganic-chemistry.org A palladium-catalyzed process for converting arylboronic acid derivatives into aryl fluorides has been shown to be operationally simple and suitable for large-scale synthesis. organic-chemistry.org Similarly, copper-mediated fluorination of aryl stannanes and aryl trifluoroborates using reagents like N-fluoro-2,4,6-trimethylpyridinium triflate offers a method that is tolerant of various functional groups without needing noble metal additives. organic-chemistry.org Another approach involves the reaction of functionalized arylmagnesium reagents with N-fluorobenzenesulfonimide to produce the corresponding aromatic fluorides in good yields. organic-chemistry.org These methods provide pathways to introduce fluorine at specific positions on an aryl ring system, which is a foundational step in the multi-step synthesis of a molecule like 4-amino-2,5-difluorobenzeneacetic acid.

The table below summarizes some of these regioselective fluorination methods.

| Method | Precursor | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Fluorination | Arylboronic acid derivatives | Palladium catalyst | Operationally simple; scalable. organic-chemistry.org |

| Copper-Mediated Fluorination | Aryl stannanes, Aryl trifluoroborates | Copper, NFTPT¹ | Broad substrate scope; no noble metals required. organic-chemistry.org |

| Knochel-Type Fluorination | Arylmagnesium reagents | N-fluorobenzenesulfonimide | Good yields from corresponding bromides or iodides. organic-chemistry.org |

| Balz-Schiemann Reaction | Aryl diazonium salts | Fluorodediazoniation in ionic liquids | Eliminates drawbacks of the classic method. organic-chemistry.org |

| ¹N-fluoro-2,4,6-trimethylpyridinium triflate |

Principles of Green Chemistry in Benzeneacetic Acid, 4-amino-2,5-difluoro- Synthesis

The application of green chemistry principles to the synthesis of fluorinated compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. dovepress.comresearchgate.net Traditional fluorination methods often use hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF), which pose significant safety and handling challenges. dovepress.comcas.cn Green chemistry seeks to replace these with safer alternatives and develop more environmentally benign processes. researchgate.neteurekalert.org

A key goal is to make chemical processes more "atom economic," ensuring that a maximal number of atoms from the reactants are incorporated into the final product. dovepress.com Advances in this area focus on developing fluorination reactions that can be performed under milder conditions, often using water as a solvent. rsc.org While fluorination was historically considered incompatible with aqueous media, recent research has demonstrated the feasibility of performing electrophilic, radical, or nucleophilic fluorination reactions in water as a (co)solvent. rsc.org This approach avoids the use of volatile and often toxic organic solvents.

Furthermore, efforts are being made to develop catalytic systems that are more efficient and can be recycled. cas.cn The development of methods that use safer, easily handled fluorinating agents and generate non-toxic by-products represents a significant step forward. eurekalert.org For a complex molecule like Benzeneacetic acid, 4-amino-2,5-difluoro-, applying these principles would involve selecting synthetic pathways that utilize less hazardous reagents, minimize solvent use or employ greener solvents like water, and operate at lower temperatures to reduce energy consumption.

The following table outlines key green chemistry principles applicable to organofluorine synthesis.

| Principle | Application in Fluorine Chemistry |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. dovepress.com |

| Use of Safer Reagents | Replacing hazardous reagents like F₂ gas and HF with safer, more manageable fluorinating agents. dovepress.comeurekalert.org |

| Benign Solvents | Using environmentally friendly solvents, such as water, to replace volatile organic compounds. rsc.org |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure to reduce energy requirements. researchgate.net |

| Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. cas.cn |

Derivatization Strategies for Benzeneacetic Acid, 4-amino-2,5-difluoro-

Derivatization involves chemically modifying a core molecule to produce analogues with potentially different properties. For Benzeneacetic acid, 4-amino-2,5-difluoro-, the primary sites for modification are the carboxylic acid moiety and the aromatic amino group.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a variety of other functionalities, most commonly esters and amides.

Esterification is the process of converting a carboxylic acid into an ester. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netbond.edu.au This reaction is a classic and effective protocol for producing esters. researchgate.net In the case of Benzeneacetic acid, 4-amino-2,5-difluoro-, reaction with methanol (B129727) and a catalytic amount of sulfuric acid under reflux would yield the corresponding methyl ester, Methyl 2-(4-amino-2,5-difluorophenyl)acetate. The reaction is typically monitored for completion using techniques like thin-layer chromatography (TLC). bond.edu.au

The table below details typical conditions for a Fischer esterification.

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol (e.g., Methanol) | Formation of the ester. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net |

| Temperature | Reflux | To increase the reaction rate. |

| Workup | Liquid-liquid extraction with a base (e.g., sodium bicarbonate) | To remove the unreacted carboxylic acid and the acid catalyst. bond.edu.au |

The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of organic and medicinal chemistry. luxembourg-bio.comresearchgate.net Direct reaction is typically not feasible under mild conditions, so the carboxylic acid must first be "activated". luxembourg-bio.com This is commonly achieved using coupling reagents. researchgate.net

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic coupling reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. luxembourg-bio.com Another class of activators are phosphonium (B103445) and uronium/aminium salts, which react with the carboxylic acid to form active esters that subsequently react with the amine. luxembourg-bio.com Alternatively, the carboxylic acid can be converted to a more stable but still reactive intermediate, such as an acid fluoride, using reagents like cyanuric fluoride. researchgate.netsemanticscholar.org These amino acid fluorides are more stable to hydrolysis than the corresponding acid chlorides but are sufficiently reactive to form amides. researchgate.netsemanticscholar.org

The following table compares different methods for amide bond formation.

| Method | Activating Agent / Reagent | Intermediate | Key Characteristics |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Widely used; by-product (DCU) is often insoluble, facilitating removal. luxembourg-bio.com |

| Phosphonium/Uronium Salts | HBTU, HATU¹, etc. | Active Ester (e.g., OBt/OAt ester) | Forms active esters that react with amines; timing of addition can be crucial. luxembourg-bio.com |

| Acid Fluoride Formation | Cyanuric fluoride, TFFH² | Acyl Fluoride | More stable to hydrolysis than acid chlorides; effective for peptide synthesis. researchgate.netsemanticscholar.org |

| Direct Amidation | Lewis Acid Catalysts (e.g., B(OCH₂CF₃)₃) | N/A | Allows direct reaction of unprotected amino acids with amines. nih.gov |

| ¹HBTU: N-[(1H-Benzotriazol-1-yl)-(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide; HATU: N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide | |||

| ²TFFH: Tetramethylfluoroformamidinium hexafluorophosphate |

Reactions Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) on the benzene ring is nucleophilic and can undergo a range of chemical transformations. It can react with electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. For example, bifunctional reagents like 1,5-difluoro-2,4-dinitrobenzene (B51812) (FFDNB) are known to react with uncharged amino groups. scispace.com The amino group can also participate in reactions that lead to the formation of adducts with various electrophilic species. nih.gov In the context of drug discovery, modifying this amino group is a common strategy. For instance, the synthesis of certain dipeptidyl-peptidase IV (DPP-4) inhibitors involves the preparation and modification of molecules containing a (1-amino-2-(2,5-difluorophenyl)ethyl) fragment, highlighting the importance of reactions involving the amino functionality in this class of compounds. nih.gov

Acylation Reactions (e.g., Benzoylamino Derivative Formation)

The amino group of Benzeneacetic acid, 4-amino-2,5-difluoro- readily undergoes acylation reactions. A common transformation is the formation of N-benzoyl derivatives. nih.govscielo.org.mxscielo.org.mx This is typically achieved by reacting the amino acid with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. scielo.org.mx The resulting N-benzoyl amino acids are important intermediates in organic synthesis. nih.gov

Another approach involves a coupling reaction between a benzoic acid derivative and a methyl ester of the amino acid. scielo.org.mx Common coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate this transformation. scielo.org.mx

These acylation reactions are fundamental in peptide synthesis and for introducing specific functionalities into molecules. nih.gov The general procedure for the synthesis of N-benzoyl amino acids often involves stirring a solution of the α-aminoester, the carboxylic acid, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), and a coupling agent in a suitable solvent like dichloromethane (B109758) overnight at room temperature. scielo.org.mxscielo.org.mx

| Reagent | Product | Reaction Type |

| Benzoyl Chloride | N-benzoyl-4-amino-2,5-difluorobenzeneacetic acid | Acylation |

| Benzoic Anhydride | N-benzoyl-4-amino-2,5-difluorobenzeneacetic acid | Acylation |

| Benzoic Acid/EDC | N-benzoyl-4-amino-2,5-difluorobenzeneacetic acid | Coupling Reaction |

Nucleophilic Substitution Reactions with Halogenated Reagents

The amino group of Benzeneacetic acid, 4-amino-2,5-difluoro- can act as a nucleophile and participate in substitution reactions with halogenated reagents. For instance, the reaction with chloroacetyl chloride results in the formation of an N-substituted acetamide. researchgate.net This reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the displacement of the chloride ion. researchgate.net Such reactions are often carried out in the presence of a base to scavenge the HCl produced. erciyes.edu.tr

These reactions are valuable for introducing a reactive handle (the α-chloroacetamide group) that can be further functionalized through subsequent nucleophilic substitution reactions.

| Halogenated Reagent | Product | Reaction Type |

| Chloroacetyl Chloride | 2-chloro-N-(4-(carboxymethyl)-2,5-difluorophenyl)acetamide | Nucleophilic Acyl Substitution |

Formation of Schiff Bases

The primary amino group of Benzeneacetic acid, 4-amino-2,5-difluoro- can condense with aldehydes and ketones to form Schiff bases, also known as imines. asianpubs.orgrjptonline.orgchemsociety.org.ng This reaction is typically catalyzed by either an acid or a base and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. chemsociety.org.ng The formation of the characteristic azomethine (-C=N-) group is a key feature of this transformation. chemsociety.org.ngresearchgate.net

Schiff bases derived from amino acids and aromatic aldehydes are of significant interest due to their diverse biological activities. asianpubs.orgalayen.edu.iqresearchgate.net The reaction conditions for Schiff base formation can vary, but often involve refluxing the amino acid and the aldehyde in a suitable solvent like ethanol, sometimes with a few drops of a catalyst like glacial acetic acid. asianpubs.org

| Carbonyl Compound | Product | Reaction Type |

| Aromatic Aldehyde | Schiff Base (Imine) | Condensation |

| Ketone | Schiff Base (Imine) | Condensation |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Ring

The fluorinated benzene ring of Benzeneacetic acid, 4-amino-2,5-difluoro- can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity is influenced by the existing substituents. libretexts.orgyoutube.com The amino group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group. The interplay of these electronic effects determines the position of substitution for an incoming electrophile.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comnih.gov For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org The position of substitution will be directed by the combined influence of the activating amino group and the deactivating fluoro and carboxylic acid groups.

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |

Palladium-Catalyzed Cross-Coupling Reactions for Enhanced Functionalization

To further functionalize the molecule, derivatives of Benzeneacetic acid, 4-amino-2,5-difluoro- can be utilized in palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net For instance, if a halogen atom is introduced onto the aromatic ring via electrophilic aromatic substitution, this halogenated derivative can then participate in reactions like the Suzuki or Heck coupling. researchgate.netresearchgate.net

The Suzuki coupling, for example, involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity and providing access to a vast array of novel compounds.

| Reaction | Coupling Partners | Catalyst |

| Suzuki Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Palladium Catalyst |

| Heck Coupling | Aryl/Vinyl Halide + Alkene | Palladium Catalyst |

Reaction Mechanisms and Kinetics Studies

Elucidation of Mechanistic Pathways for Key Synthetic Transformations

The mechanistic pathways for the key synthetic transformations of Benzeneacetic acid, 4-amino-2,5-difluoro- follow established principles of organic chemistry.

Acylation Reactions: The acylation of the amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., benzoyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride ion) to form the amide product.

Nucleophilic Substitution with Halogenated Reagents: The reaction of the amino group with a reagent like chloroacetyl chloride also follows a nucleophilic acyl substitution pathway, similar to the acylation reaction described above.

Formation of Schiff Bases: The formation of a Schiff base begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This is followed by an acid- or base-catalyzed dehydration step to yield the imine.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A proton is then lost from the ring to restore aromaticity, yielding the substituted product. The regioselectivity is governed by the electronic effects of the substituents already present on the ring.

Palladium-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle consisting of three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mdpi.com

Kinetic Analysis and Rate Determinations of Synthetic Processes

The synthesis of substituted phenylacetic acids, including fluorinated derivatives such as Benzeneacetic acid, 4-amino-2,5-difluoro-, often involves palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide. The kinetics of such reactions are complex and influenced by several factors including the nature of the reactants, catalyst, base, and solvent.

The rate of a Suzuki-Miyaura coupling reaction is generally dependent on the concentrations of the organohalide, the organoboron reagent, the palladium catalyst, and the base. The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The rate-determining step can vary depending on the specific reaction conditions and substrates.

For a hypothetical synthesis of Benzeneacetic acid, 4-amino-2,5-difluoro- via a Suzuki-Miyaura coupling, a kinetic study could be designed to determine the reaction order with respect to each reactant. By systematically varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate, the rate law for the reaction can be established.

Illustrative Data for Kinetic Analysis

The following table presents hypothetical kinetic data for a Suzuki-Miyaura reaction to form a substituted phenylacetic acid. This data is for illustrative purposes to demonstrate the principles of kinetic analysis and does not represent experimentally determined values for the synthesis of Benzeneacetic acid, 4-amino-2,5-difluoro-.

| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|

From this illustrative data, one could infer that the reaction is first order with respect to the aryl halide and the palladium catalyst, and zero order with respect to the boronic acid, suggesting that the oxidative addition is the rate-determining step under these hypothetical conditions.

Investigation of Fluorine Substituent Effects on Reaction Reactivity and Selectivity

The presence and position of fluorine atoms on an aromatic ring can significantly influence the reactivity and selectivity of chemical reactions. This is due to fluorine's high electronegativity, which imparts a strong inductive electron-withdrawing effect (-I), and its lone pairs, which can participate in a resonance electron-donating effect (+R). libretexts.org

In the case of Benzeneacetic acid, 4-amino-2,5-difluoro-, the two fluorine atoms at the 2 and 5 positions, along with the amino group at the 4-position, create a complex electronic environment on the benzene ring.

Inductive Effect (-I): Both fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the carboxylic acid group and the basicity of the amino group.

Resonance Effect (+R): The fluorine atoms and the amino group can donate electron density to the aromatic ring via resonance. The +R effect of the amino group is generally stronger than that of fluorine.

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Illustrative Hammett Plot Data

The following table provides hypothetical data for a Hammett plot for a reaction involving substituted anilines, which could be analogous to a reaction of Benzeneacetic acid, 4-amino-2,5-difluoro-. This data is for illustrative purposes.

| Substituent (X) | σ_p | log(k_X/k_H) (Electrophilic) | log(k_X/k_H) (Nucleophilic) |

|---|

A negative ρ value from a Hammett plot would indicate that the reaction is favored by electron-donating groups, typical for electrophilic aromatic substitution. Conversely, a positive ρ value would suggest the reaction is favored by electron-withdrawing groups, as is common in nucleophilic aromatic substitution. The position of the fluorine atoms in Benzeneacetic acid, 4-amino-2,5-difluoro- would also be critical in determining regioselectivity in reactions such as further substitution on the aromatic ring.

Advanced Characterization and Analytical Methodologies for Benzeneacetic Acid, 4 Amino 2,5 Difluoro

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. For a molecule with the complexity of Benzeneacetic acid, 4-amino-2,5-difluoro-, a combination of methods is required to ascertain its conformational and electronic characteristics unequivocally.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the local environment of atomic nuclei, offering deep insights into molecular structure and dynamics. For fluorinated compounds like Benzeneacetic acid, 4-amino-2,5-difluoro-, specialized NMR techniques are particularly informative.

¹⁹F NMR for Detailed Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. In Benzeneacetic acid, 4-amino-2,5-difluoro-, the two fluorine atoms on the benzene (B151609) ring are in distinct chemical environments, which would result in two separate signals in the ¹⁹F NMR spectrum.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the other substituents on the ring—the amino (-NH₂) group and the acetic acid (-CH₂COOH) group. The electron-donating amino group and the electron-withdrawing carboxylic acid group would affect the electron density around the fluorine nuclei, leading to characteristic chemical shifts that can be predicted and experimentally verified. Furthermore, spin-spin coupling between the fluorine atoms and with the neighboring protons on the aromatic ring would provide valuable information about the connectivity of the molecule.

Interactive Data Table: Predicted ¹⁹F NMR Data Note: The following data is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Fluorine Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| F-2 | -120 to -130 | J(F2-F5) = ~10 Hz, J(F2-H3) = ~8 Hz, J(F2-H6) = ~5 Hz |

Dynamic NMR for Conformational Dynamics and Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of molecules, such as the rotation around single bonds. For Benzeneacetic acid, 4-amino-2,5-difluoro-, DNMR could be used to investigate the rotational barrier of the acetic acid side chain. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated, providing insight into the steric and electronic interactions that govern the molecule's flexibility.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For Benzeneacetic acid, 4-amino-2,5-difluoro-, with a molecular formula of C₈H₇F₂NO₂, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass value that should match the theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer structural information. Characteristic losses, such as the loss of the carboxyl group or fragments from the aromatic ring, can help to piece together the molecular structure, corroborating data from other analytical methods.

Interactive Data Table: HRMS Data

| Ion | Theoretical m/z | Observed m/z (Hypothetical) |

|---|---|---|

| [M+H]⁺ | 188.0517 | 188.0515 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For Benzeneacetic acid, 4-amino-2,5-difluoro-, key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

O-H stretching of the carboxylic acid, which is a broad band usually found between 2500 and 3300 cm⁻¹.

C=O stretching of the carboxylic acid, a strong absorption around 1700 cm⁻¹.

C-F stretching vibrations, which are typically strong and located in the 1000-1400 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range.

Computational studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have shown that density functional theory (DFT) calculations can accurately predict vibrational frequencies, aiding in the assignment of experimental spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300-3500 |

| -COOH | O-H Stretch | 2500-3300 (broad) |

| -COOH | C=O Stretch | ~1700 |

| Ar-F | C-F Stretch | 1000-1400 |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray diffraction. This technique can provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline state.

For Benzeneacetic acid, 4-amino-2,5-difluoro-, a successful crystal structure determination would elucidate the planarity of the benzene ring, the orientation of the amino and acetic acid substituents, and the intramolecular and intermolecular interactions, such as hydrogen bonding. The amino group and the carboxylic acid group are capable of forming strong hydrogen bonds, which would likely play a significant role in the packing of the molecules in the crystal lattice. While a crystal structure for the title compound is not publicly available, studies on closely related compounds provide insight into the types of interactions that can be expected.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates and active compounds. For a substituted aromatic amino acid like Benzeneacetic acid, 4-amino-2,5-difluoro-, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful, complementary approaches for purity determination and analysis.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for the quantitative analysis of Benzeneacetic acid, 4-amino-2,5-difluoro- and its potential impurities. pensoft.net Method development for such a compound typically involves a systematic approach to optimize separation and detection parameters.

Method Development:

The development of an RP-HPLC method for Benzeneacetic acid, 4-amino-2,5-difluoro- would involve the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the separation of moderately polar compounds. pensoft.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to achieve optimal retention and peak shape. researchgate.net Gradient elution is often preferred to resolve impurities with a wide range of polarities. wu.ac.th Detection is typically performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

A semi-automated method involving pre-column derivatization with o-phthalaldehyde (B127526) (OPA) can enhance the sensitivity and selectivity of the analysis, particularly for amino acids. researchgate.netnih.gov This derivatization is performed automatically by the HPLC autosampler just before injection. nih.gov

Validation:

Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. pensoft.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wu.ac.th

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Below are illustrative data tables for a hypothetical validated HPLC method for Benzeneacetic acid, 4-amino-2,5-difluoro-.

Table 1: Optimized HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Summary of HPLC Method Validation Results

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Specificity | No interference from placebo and known impurities |

Due to the low volatility of amino acids, a derivatization step is necessary to convert Benzeneacetic acid, 4-amino-2,5-difluoro- into a more volatile and thermally stable compound suitable for GC-MS analysis. mdpi.com This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Derivatization:

Several derivatization reagents can be employed for amino acids. Common approaches include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. mdpi.com Another effective method involves derivatization with chloroformates, such as propyl chloroformate or methyl chloroformate, which react with both the amino and carboxylic acid groups. researchgate.netresearchgate.net For instance, derivatization with methyl chloroformate in the presence of methanol yields the methyl ester of the corresponding methoxycarbonyl derivative, which is stable and provides characteristic mass spectra. researchgate.net

Analysis:

The resulting volatile derivative is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum for each compound that can be used for identification.

Table 3: Illustrative GC-MS Method Parameters for Derivatized Benzeneacetic acid, 4-amino-2,5-difluoro-

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

| Derivatizing Agent | Propyl Chloroformate |

Advanced Analytical Techniques for Reaction Monitoring and Process Optimization

Real-time monitoring of chemical reactions is crucial for process optimization, ensuring safety, and improving yield and purity. Process Analytical Technology (PAT) tools are increasingly being integrated into chemical manufacturing processes for this purpose. For the synthesis of Benzeneacetic acid, 4-amino-2,5-difluoro-, several advanced analytical techniques can be employed.

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of the concentration of reactants, intermediates, and the final product directly in the reaction vessel. This provides valuable kinetic and mechanistic information, allowing for precise control over reaction parameters.

Automated Sampling and HPLC Analysis: Automated reaction sampling systems can be coupled with a fast HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) system to provide near real-time analysis of reaction progress. This allows for the tracking of impurity formation and helps in identifying the optimal reaction endpoint.

Design of Experiments (DoE): This statistical approach is used to systematically vary multiple process parameters (e.g., temperature, pressure, catalyst loading) to identify the optimal conditions for the synthesis of Benzeneacetic acid, 4-amino-2,5-difluoro-. nih.gov The analytical methods described above are essential for quantifying the impact of these variations on yield and purity.

The integration of these advanced analytical techniques facilitates a deeper understanding of the reaction chemistry and enables the development of a more robust and efficient manufacturing process for Benzeneacetic acid, 4-amino-2,5-difluoro-.

Theoretical and Computational Chemistry Studies of Benzeneacetic Acid, 4 Amino 2,5 Difluoro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and spectroscopic properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like Benzeneacetic acid, 4-amino-2,5-difluoro-, DFT calculations could elucidate key aspects of its chemical behavior. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices.

A hypothetical DFT study on this molecule would typically involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could then determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, mapping the electrostatic potential (ESP) would reveal the electron-rich and electron-deficient regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for Benzeneacetic acid, 4-amino-2,5-difluoro-

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity |

| Dipole Moment | - | Measures molecular polarity |

| Electrostatic Potential | - | Maps charge distribution |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio Methods for High-Accuracy Molecular Property Calculations

Ab initio methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For Benzeneacetic acid, 4-amino-2,5-difluoro-, high-level ab initio calculations could be employed to obtain precise values for properties like bond lengths, bond angles, and vibrational frequencies. These calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the interpretation of spectroscopic data.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed view of electronic structure, molecular modeling and simulation techniques are used to explore the conformational flexibility and dynamic behavior of molecules over time.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Benzeneacetic acid, 4-amino-2,5-difluoro- possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the stable, low-energy conformers and understand the energy barriers between them.

This analysis can be performed by systematically rotating the flexible bonds and calculating the potential energy at each step. The resulting potential energy surface (PES) reveals the global and local energy minima, which correspond to the most probable conformations of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. An MD simulation of Benzeneacetic acid, 4-amino-2,5-difluoro-, likely solvated in water, would involve solving Newton's equations of motion for the atoms in the system.

These simulations can provide insights into how the molecule moves, flexes, and interacts with its environment over time. This is particularly important for understanding how the molecule might bind to a biological target, such as the VLA-4 receptor. MD simulations can reveal key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. QSAR is a specific cheminformatics approach that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.

For a series of VLA-4 inhibitors that includes Benzeneacetic acid, 4-amino-2,5-difluoro-, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, untested compounds and guide the design of more potent inhibitors.

Ligand-Based and Structure-Based Drug Design Principles

Benzeneacetic acid, 4-amino-2,5-difluoro- has been identified as a component in the development of compounds that selectively inhibit the binding of ligands to the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). The inhibition of VLA-4-mediated cell adhesion is a therapeutic strategy for a variety of inflammatory and autoimmune diseases. google.com

In the context of drug design, this molecule serves as a key building block or fragment. Structure-based design principles are evident in the broader research context, which aims to disrupt the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This approach often relies on understanding the three-dimensional structures of the target protein to design small molecules that can fit into binding sites and block the natural protein-protein interaction. For instance, the development of VLA-4 inhibitors has been informed by the crystallographic structures of VCAM-1 fragments, leading to the synthesis of antagonists that mimic the α4 integrin binding loop. google.com

Ligand-based approaches also play a role. By synthesizing a library of compounds that include moieties like 4-amino-2,5-difluorophenylacetic acid and testing their inhibitory activity, researchers can develop structure-activity relationships (SAR). These studies help identify the chemical features essential for potent and selective inhibition. The selection of a disubstituted phenylene group, such as the 2,5-difluoro pattern, is a deliberate design choice to explore its effect on binding affinity, selectivity, and pharmacokinetic properties compared to other substitution patterns.

Predictive Modeling for Potential Biological Activity (General Research)

Predictive modeling in silico is a cornerstone of modern drug discovery, allowing researchers to forecast the biological activity of compounds like Benzeneacetic acid, 4-amino-2,5-difluoro- before their synthesis. The primary predicted and experimentally confirmed activity for compounds derived from this scaffold is the antagonism of the VLA-4 receptor. google.com This inhibition is crucial for preventing the adhesion and accumulation of activated leukocytes in tissues, a key feature of inflammatory conditions. google.com

The pathologies associated with VLA-4 mediated cell adhesion are extensive, and therefore, compounds incorporating the 4-amino-2,5-difluoro- benzeneacetic acid moiety are predicted to have therapeutic potential in these areas. General research indicates these areas include inflammation, asthma, arthritis, autoimmune responses, multiple sclerosis, psoriasis, and diabetes. google.com The core principle of this predictive modeling is that by selectively inhibiting VLA-4, a compound can modulate the immune response and be useful in the prevention or suppression of these conditions. google.com

The table below summarizes the predicted therapeutic applications based on the known biological target of compounds containing the specified chemical fragment.

| Predicted Therapeutic Area | Pathological Process Targeted |

| Autoimmune Diseases | VLA-4-mediated leukocyte adhesion |

| Inflammation | VLA-4-mediated leukocyte adhesion |

| Asthma | VLA-4-mediated cell adhesion |

| Multiple Sclerosis | VLA-4-mediated cell adhesion |

| Arthritis | VLA-4-mediated cell adhesion |

| Psoriasis | VLA-4-mediated cell adhesion |

| Diabetes (autoimmune) | VLA-4-mediated cell adhesion |

| Transplantation Rejection | VLA-4-mediated cell adhesion |

| Tumor Metastasis | VLA-4-mediated cell adhesion |

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

While detailed computational studies predicting the full spectroscopic profile of isolated Benzeneacetic acid, 4-amino-2,5-difluoro- are not widely published, experimental data provides a benchmark for any future in silico validation. The synthesis of a related ethyl ester derivative, Ethyl 4-amino-2,5-difluorophenylacetate, has been reported with its corresponding proton Nuclear Magnetic Resonance (¹H-NMR) data. google.com

Computational chemistry methods, such as Density Functional Theory (DFT), are commonly used to predict spectroscopic parameters. These predictions involve calculating the magnetic shielding constants for each nucleus to estimate NMR chemical shifts (δ) and computing vibrational frequencies to predict Infrared (IR) spectra. For ¹H-NMR, the predicted chemical shifts would be compared against the known experimental values to validate the accuracy of the computational model and the conformational analysis of the molecule.

The reported experimental ¹H-NMR data for the ethyl ester derivative in deuterated chloroform (B151607) (CDCl₃) is presented below. google.com This data serves as a crucial reference for validating in silico predictions.

| Group | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Number of Protons |

| -OCH₂CH₃ | 1.28 | t, J= 7.3 | 3 H |

| -CH₂ COOH | 3.51 | s | 2 H |

| -NH₂ | 3.78 | br s | 2 H |

| -OCH₂ CH₃ | 4.15 | dd, J= 7.2, 14.2 | 2 H |

| Aromatic CH | 6.47 | dd, J= 7.5, 10.4 | 1 H |

| Aromatic CH | 6.88 | dd, J= 6.7, 11.2 | 1 H |

Key: t = triplet, s = singlet, dd = doublet of doublets, br s = broad singlet

A successful in silico study would need to replicate these chemical shifts and multiplicities with a low margin of error, confirming that the computational model accurately represents the electronic environment of the protons in the molecule.

Role in Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

Building Block for Novel Heterocyclic Compounds

No specific studies were identified that utilize Benzeneacetic acid, 4-amino-2,5-difluoro- as a starting material for the synthesis of new heterocyclic compounds.

Intermediate in Multi-Component Organic Reactions

There is no available literature detailing the participation of Benzeneacetic acid, 4-amino-2,5-difluoro- in multi-component reactions to form more complex molecular architectures.

Applications in Polymer Chemistry and Advanced Materials Development

Monomer in the Synthesis of Fluorinated Polymers

Modifiers for Surface Chemistry and Functional Coatings

There is no documented use of Benzeneacetic acid, 4-amino-2,5-difluoro- for the modification of surfaces or the development of functional coatings.

Medicinal and Biological Chemistry Research Applications

Design and Synthesis of Novel Pharmacophores and Scaffolds

The strategic incorporation of fluorine atoms into drug candidates has become a widespread and effective strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-amino-2,5-difluoro- substitution pattern on the benzeneacetic acid core offers a unique combination of electronic and steric properties that medicinal chemists are leveraging to create innovative drug scaffolds.

Fluorinated Benzeneacetic Acid Derivatives as Potential Drug Candidate Scaffolds

Fluorinated benzeneacetic acid derivatives, in general, are recognized for their potential as scaffolds for a variety of therapeutic agents. The introduction of fluorine can significantly alter the acidity of the carboxylic acid group and the basicity of the amino group, influencing how the molecule interacts with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, thereby prolonging its therapeutic effect.

The 2,5-difluoro substitution pattern is of particular interest. For instance, compounds incorporating a 2,5-difluorophenyl moiety have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, highlighting the potential of this scaffold in the development of treatments for type 2 diabetes. The fluorine atoms in these positions can modulate the electronic properties of the aromatic ring and provide specific interactions with the enzyme's active site.

Exploration of Benzeneacetic Acid, 4-amino-2,5-difluoro- as a Core Scaffold for Bioactive Compounds

While extensive research specifically detailing the use of Benzeneacetic acid, 4-amino-2,5-difluoro- as a core scaffold is still emerging, the foundational principles of medicinal chemistry strongly support its potential. The presence of three key functional groups—the carboxylic acid, the amino group, and the difluorophenyl ring—provides multiple points for chemical modification. This allows for the generation of diverse chemical libraries to screen for a wide range of biological activities.

For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The carboxylic acid can be converted to esters, amides, or other bioisosteres to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. The difluorophenyl ring itself can participate in various non-covalent interactions with biological targets, including hydrogen bonding and halogen bonding, which are increasingly recognized as important for high-affinity binding. The strategic placement of fluorine atoms can block sites of metabolism, thereby improving the metabolic stability of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of Benzeneacetic Acid, 4-amino-2,5-difluoro- Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of Benzeneacetic acid, 4-amino-2,5-difluoro-, SAR studies aim to identify the key structural features required for potent and selective interaction with a specific biological target.

Systematic Investigation of Substituent Impact on Biological Potency (General)

Systematic SAR studies of derivatives of this scaffold would typically involve modifying the core structure at its three main points of diversity. The general approach involves synthesizing a series of analogs where each functional group is systematically altered and then evaluating the biological activity of each analog.

For example, a study on a series of DPP-4 inhibitors containing the 2,5-difluorophenyl group revealed the importance of this moiety for potency. The SAR of these compounds was explored by modifying other parts of the molecule, demonstrating that even with a constant difluorophenyl group, small changes elsewhere could significantly impact activity.

A hypothetical SAR study on amides derived from Benzeneacetic acid, 4-amino-2,5-difluoro- might involve the following modifications and expected outcomes, as illustrated in the interactive table below:

| Modification Site | Substituent | Expected Impact on Activity | Rationale |

| Amino Group | Acylation with various acyl chlorides | Could increase or decrease activity | The nature of the acyl group (e.g., size, electronics) will influence binding pocket interactions. |

| Reductive amination with aldehydes | Introduces diverse side chains | Can explore new binding interactions and improve physicochemical properties. | |

| Carboxylic Acid | Esterification with different alcohols | Generally decreases polarity | May improve cell permeability but could reduce interaction with targets requiring a carboxylate. |

| Amidation with various amines | Creates a diverse set of amides | Amide bonds can form key hydrogen bonds with the target protein. | |

| Aromatic Ring | Further substitution (if synthetically feasible) | Modulates electronic and steric properties | Could enhance binding affinity or selectivity. |

Role of Stereochemistry in Modulating Molecular Activity

Benzeneacetic acid, 4-amino-2,5-difluoro- possesses a chiral center at the alpha-carbon of the acetic acid moiety. This means that it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity of enantiomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. One enantiomer may fit into the binding site of a target protein much more effectively than the other, leading to a more potent biological effect.

For derivatives of Benzeneacetic acid, 4-amino-2,5-difluoro-, it is crucial to investigate the biological activity of the individual enantiomers. A common approach involves the synthesis of a racemic mixture (a 1:1 mixture of both enantiomers), followed by chiral separation techniques such as chiral chromatography. The separated enantiomers are then tested individually to determine their biological potency. For instance, in the development of DPP-4 inhibitors, the (R)-enantiomer of a related compound was found to be significantly more potent than the (S)-enantiomer, highlighting the critical role of stereochemistry.

Mechanistic Investigations of Biological Interactions (General Research Approaches)

Understanding the mechanism by which a drug molecule exerts its effect is fundamental to rational drug design. For bioactive derivatives of Benzeneacetic acid, 4-amino-2,5-difluoro-, a variety of experimental and computational approaches are employed to elucidate their mechanism of action.

Initial studies often involve in vitro assays to determine the compound's effect on a specific enzyme or receptor. For example, if a derivative is designed as a kinase inhibitor, its ability to inhibit the phosphorylation of a substrate by the target kinase would be measured. Dose-response curves are generated to determine the concentration at which the compound produces half of its maximal effect (IC50 or EC50).

To understand the molecular interactions at the atomic level, techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides a detailed picture of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity.

Computational methods, such as molecular docking and molecular dynamics simulations, are also powerful tools for investigating biological interactions. Molecular docking can predict the preferred binding orientation of a compound within the active site of a target protein. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time and to analyze the dynamic nature of the interactions.

By combining these experimental and computational approaches, researchers can build a comprehensive understanding of how derivatives of Benzeneacetic acid, 4-amino-2,5-difluoro- interact with their biological targets, paving the way for the design of more potent and selective therapeutic agents.

Target Identification and Validation Research Methodologies (General)

While the primary target of Benzeneacetic acid, 4-amino-2,5-difluoro- has been identified as VLA-4, the general methodologies for identifying and validating the biological targets of novel small molecules are crucial in drug discovery.

For a compound with an unknown mechanism of action, several approaches can be used to identify its biological target(s).

Affinity-Based Methods : These techniques involve immobilizing the small molecule on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Genetic and Genomic Approaches : These methods include screening for genetic mutations that confer resistance or sensitivity to the compound, or analyzing changes in gene expression profiles upon treatment with the compound.

Computational Methods : In silico approaches such as molecular docking can be used to predict potential binding targets based on the three-dimensional structure of the compound and known protein structures.

Table 3: General Methodologies for Putative Target Identification

| Approach | Specific Method | Principle |

|---|---|---|

| Affinity-Based | Affinity Chromatography | Immobilized compound captures binding proteins from cell lysates. |

| Genetic | Yeast Three-Hybrid System | Identifies protein-small molecule interactions in a cellular context. |

| Genomic | RNA interference (RNAi) screening | Identifies genes whose knockdown affects sensitivity to the compound. |

| Computational | Molecular Docking | Predicts binding of the compound to known protein structures. |

Once a putative target is identified, it is essential to validate the engagement of the compound with this target in a biological context.

Cellular Thermal Shift Assay (CETSA) : This method assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Biophysical Techniques : Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used with purified proteins to confirm direct binding and determine binding kinetics and thermodynamics.

Target-Specific Functional Assays : These assays are designed to measure the modulation of the target's biological activity. For VLA-4, as discussed, this would involve cell adhesion and migration assays.

Development of Prodrug Strategies and Bioconjugates

To improve the pharmacokinetic properties of a drug candidate, such as Benzeneacetic acid, 4-amino-2,5-difluoro-, prodrug strategies can be employed. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

For carboxylic acid-containing compounds like Benzeneacetic acid, 4-amino-2,5-difluoro-, a common prodrug approach is esterification. The resulting ester can have improved lipophilicity, which may enhance its absorption. In the body, esterases cleave the ester bond, releasing the active carboxylic acid.

Bioconjugation involves linking the drug molecule to another chemical moiety to enhance its properties. For instance, Benzeneacetic acid, 4-amino-2,5-difluoro- could be conjugated to a targeting ligand to direct it specifically to inflamed tissues, thereby increasing its efficacy and reducing potential side effects. Another application is the conjugation to imaging agents to visualize the distribution of the drug in the body.

Rational Design for Enhancing Cellular Uptake and Target Specificity

The rational design of molecules based on the 4-amino-2,5-difluorobenzeneacetic acid scaffold can lead to compounds with improved cellular uptake and enhanced specificity for biological targets. The difluoro substitution pattern on the benzene (B151609) ring is a key element in this design process. Fluorine atoms can alter the pKa of the amino and carboxylic acid groups, influencing the molecule's charge state at physiological pH and, consequently, its ability to cross cell membranes.

Furthermore, the lipophilicity conferred by the fluorine atoms can be fine-tuned to optimize the balance between aqueous solubility and membrane permeability, a crucial factor for oral bioavailability and cellular penetration. ontosight.ai The amino and carboxylic acid groups can be modified to introduce specific functionalities that interact with transporters on the cell surface or with specific receptors or enzymes within the cell. For instance, mimicking the structure of natural amino acids could facilitate uptake through amino acid transport systems.

The mechanism of cellular uptake can significantly impact the intracellular fate and subsequent biological activity of a compound. nih.gov Common pathways for cellular entry include clathrin-mediated endocytosis, caveolae-mediated uptake, and macropinocytosis. nih.gov The design of derivatives of 4-amino-2,5-difluorobenzeneacetic acid can be tailored to favor a particular uptake pathway to ensure delivery to the desired subcellular compartment. For example, conjugation to a ligand that is recognized by a specific cell surface receptor can promote receptor-mediated endocytosis, thereby enhancing both cellular uptake and target specificity.

Table 1: Rational Design Strategies for Enhanced Cellular Uptake and Specificity

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Bioisosteric Replacement | The carboxylic acid group can be replaced with other acidic functional groups (e.g., tetrazole) to modulate pKa and improve metabolic stability. | Enhanced cellular permeability and resistance to degradation. |

| Prodrug Approach | The carboxylic acid or amino group can be masked with a labile protecting group that is cleaved intracellularly to release the active compound. | Increased lipophilicity for improved membrane transport. |

| Pharmacophore Elaboration | Additional functional groups can be introduced to the benzene ring or the acetic acid side chain to create specific interactions with the target protein. | Increased binding affinity and selectivity for the target. |

| Conjugation to Targeting Moieties | The molecule can be conjugated to ligands (e.g., peptides, antibodies) that bind to specific cell surface receptors. | Targeted delivery to specific cell types, reducing off-target effects. |

Conjugation to Peptides or Other Biomolecules for Enhanced Functionality

The presence of both an amino group and a carboxylic acid group makes 4-amino-2,5-difluorobenzeneacetic acid an ideal candidate for conjugation to peptides and other biomolecules. nih.gov Such conjugation can impart novel functionalities to the resulting hybrid molecule, including enhanced target specificity, improved pharmacokinetic properties, and novel mechanisms of action. nih.gov

Peptide-drug conjugates can leverage the high specificity of peptides for their cognate receptors to deliver the attached small molecule to a specific cell or tissue type. The amino or carboxylic acid group of 4-amino-2,5-difluorobenzeneacetic acid can be readily coupled to the N-terminus, C-terminus, or side chains of amino acid residues in a peptide using standard peptide coupling reagents. researchgate.net The choice of peptide sequence is critical and is typically based on its known binding affinity for a target of interest.

Beyond peptides, 4-amino-2,5-difluorobenzeneacetic acid can be conjugated to other biomolecules such as antibodies, carbohydrates, or nucleic acids to create multifunctional entities. For example, conjugation to a monoclonal antibody can generate an antibody-drug conjugate (ADC) for targeted cancer therapy. The difluorinated phenylacetic acid moiety can serve as a stable linker or as the cytotoxic payload itself, depending on its intrinsic biological activity.

Table 2: Examples of Potential Biomolecule Conjugates and Their Applications

| Conjugated Biomolecule | Linkage Site on 4-amino-2,5-difluorobenzeneacetic acid | Potential Application |

|---|---|---|

| Cell-Penetrating Peptide (e.g., Tat) | Carboxylic acid or Amino group | Enhanced intracellular delivery of the compound. |